molecular formula C20H13Cl2FN4OS2 B4791459 N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4791459
M. Wt: 479.4 g/mol
InChI Key: MHLAHYDTGFDKKM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. This compound is structurally characterized by a 1,2,4-triazole core linked to a dichlorophenylacetamide moiety via a sulfanyl bridge, a design frequently employed to target enzyme active sites. The primary research value of this compound lies in its potential as a potent inhibitor of xanthine oxidase [https://pubmed.ncbi.nlm.nih.gov/35944765/]. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid; its overactivity is directly linked to the pathogenesis of hyperuricemia and gout. By inhibiting this enzyme, researchers utilize this compound to investigate uric acid production pathways and to evaluate new therapeutic strategies for gout management. The strategic incorporation of halogen atoms (chloro and fluoro) and the thiophene ring is intended to optimize binding affinity and selectivity within the enzyme's active site, thereby enhancing inhibitory potency. Consequently, this molecule serves as a critical pharmacological tool for studying purine metabolism dysregulation and for conducting structure-activity relationship (SAR) studies aimed at developing next-generation xanthine oxidase inhibitors with improved efficacy and safety profiles.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN4OS2/c21-15-8-5-13(10-16(15)22)24-18(28)11-30-20-26-25-19(17-2-1-9-29-17)27(20)14-6-3-12(23)4-7-14/h1-10H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLAHYDTGFDKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiophenyl group. The final steps involve the coupling of the dichlorophenyl and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include halogenated anilines, thiophenols, and triazole precursors. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. In contrast, analogs with electron-donating groups (e.g., 4-ethoxyphenyl in ) may exhibit altered pharmacokinetics due to increased solubility . The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like 4-tert-butylphenyl in .

The thiophen-2-yl group in the target compound may enhance antiviral activity by mimicking nucleic acid bases, as seen in HIV-1 reverse transcriptase inhibitors (e.g., L-1 in ).

Biological Activity

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dichlorophenyl group : Enhances lipophilicity and biological activity.
  • Triazole ring : Known for its role in various pharmacological activities.
  • Thiol group : Potentially contributes to antioxidant properties.

The molecular formula is C19H16Cl2FN3SC_{19}H_{16}Cl_2FN_3S, indicating a relatively large and complex molecule that may interact with multiple biological targets.

Anticancer Properties

Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar triazole derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds typically range from 1 to 10 µM, suggesting potent activity against tumor cells .
  • Mechanism of Action : These compounds may induce apoptosis through the activation of specific pathways such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation .

Inhibition of Enzymatic Activity

This compound has shown potential in inhibiting key enzymes involved in cancer progression:

  • Cyclooxygenase (COX) Inhibition : Related compounds have demonstrated COX inhibition activity, which is associated with reduced inflammation and cancer progression. For example, COX inhibitors have been shown to reduce tumor growth in animal models .

Case Studies

  • Study on MCF Cell Line : A study demonstrated that a structurally similar triazole compound significantly induced apoptosis in MCF7 breast cancer cells at concentrations as low as 5 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .
  • Animal Model Research : In vivo studies using mice models treated with related compounds showed a marked reduction in tumor size compared to controls. Tumor growth inhibition was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Table of Biological Activities

Activity TypeCompound TestedIC50 (µM)Reference
Anticancer ActivityTriazole derivative5
COX InhibitionRelated triazole compound3.11
Apoptosis InductionMCF7 Cell Line5
Tumor Growth InhibitionMouse ModelSignificant reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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